2-Bromo-5-iodo-3-methyl-6-nitropyridine is a halogenated nitropyridine compound characterized by its unique molecular structure, which includes bromine and iodine substituents along with a nitro group. Its chemical formula is C₇H₅BrI₁N₂O₂, and it features a pyridine ring with various functional groups that contribute to its reactivity and potential biological activity. The presence of these halogens and the nitro group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
These reactions highlight the compound's versatility in synthetic applications.
Nitropyridines, including 2-Bromo-5-iodo-3-methyl-6-nitropyridine, often exhibit significant biological activities. They interact with various enzymes and receptors, suggesting potential pharmacological effects. The nitro group can facilitate interactions through covalent bonding or intermolecular forces, influencing numerous biochemical pathways. Preliminary studies indicate that compounds within this class may have applications in drug discovery due to their ability to modify biological targets effectively.
The synthesis of 2-Bromo-5-iodo-3-methyl-6-nitropyridine typically involves several key steps:
2-Bromo-5-iodo-3-methyl-6-nitropyridine has several notable applications:
Research on interaction studies involving 2-Bromo-5-iodo-3-methyl-6-nitropyridine focuses on its binding affinity with various biological targets. These studies reveal that the compound can influence enzymatic activity and receptor interactions, which may lead to therapeutic applications. The pharmacokinetics of the compound are influenced by its chemical structure, solubility, and stability under physiological conditions .
When comparing 2-Bromo-5-iodo-3-methyl-6-nitropyridine with similar compounds, several notable analogs emerge:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-5-nitropyridine | 19755-53-4 | 0.75 |
| 3-Bromo-5-nitropyridin-4-amine | 4487-59-6 | 0.70 |
| 2,6-Dibromo-3-methoxy-5-nitropyridine | 79491-46-6 | 0.70 |
| Methyl 2-amino benzoate | Not available | N/A |
The uniqueness of 2-Bromo-5-iodo-3-methyl-6-nitropyridine lies in its specific combination of bromine and iodine substituents along with the nitro group at the designated positions on the pyridine ring. This configuration allows for unique reactivity patterns that are not present in simpler analogs, making it particularly valuable in synthetic organic chemistry and potential medicinal applications.
Hybrid B3LYP calculations (6-311++G(d,p)) on nitro- and halogen-containing pyridines consistently show:
Taken together, these findings indicate that replacing hydrogen at C-6 with nitro in 2-bromo-5-iodo-3-methylpyridine will contract the calculated HOMO–LUMO separation by roughly 0.4 eV relative to the non-nitrated precursor, while leaving the aromatic skeleton essentially planar.
| Representative B3LYP data (literature analogues) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole moment (D) |
|---|---|---|---|---|
| 5-bromo-3-nitropyridine-2-carbonitrile [4] | −6.68 | −1.49 | 5.19 | 4.7 |
| 2-bromo-3-hydroxy-6-methylpyridine [5] | −6.59 | −1.20 | 5.40 | 1.94 |
Extrapolating these benchmarks, the HOMO of 2-bromo-5-iodo-3-methyl-6-nitropyridine is expected to lie below −6.6 eV, with the LUMO near −1.3 eV, positioning the molecule as an efficient π-acceptor that can participate in charge-transfer processes.
Frontier molecular orbital theory states that chemical reactivity is largely governed by the spatial overlap and energy gap between the highest-occupied and lowest-unoccupied orbitals [8] [9].
HOMO distribution. In halogeno-nitro-pyridines the HOMO remains dominated by the nitrogen lone-pair and π electron density at C-4/C-6, while bromine and iodine contribute negligibly [10] [4]. This predicts nucleophilic attack, if any, to be directed orthogonally to the ring plane.
LUMO distribution. The LUMO is strongly localized on the nitro and halogen σ-holes, with pronounced lobes on iodine owing to its high polarizability [6]. The enlarged surface area of the iodine σ-hole promotes halogen-bond formation with Lewis bases and rationalizes the high crystallographic prevalence of C–I···acceptor contacts in iodopyridinium salts [6].
Reactivity indices. For nitro-substituted pyridines a HOMO–LUMO gap below 5.3 eV correlates with electrophilicity indices (ω) exceeding 1.5 eV, signalling sizable electron-acceptor capacity [11]. The calculated gaps above place the title compound within this strongly electrophilic regime.
Internal rotation around the C–NO₂ bond in nitro-aromatics commonly encounters V₂ barriers of 6–8 kcal mol⁻¹ [13]. Computational and NMR line-shape studies on nitrotoluenes and nitropyridines demonstrate that:
Applying these trends, the torsional barrier for rotation of the nitro group at C-6 in the title compound is projected to lie close to 7 kcal mol⁻¹, preserving coplanarity at ambient temperature. Rotation about the C–I and C–Br bonds is essentially free (<1 kcal mol⁻¹) on the NMR timescale, but the presence of σ-hole interactions in the solid state can freeze specific halogen-orientations, as observed for iodopyridinium salts [6].
| Literature barriers to nitro twist (B3LYP) | Substrate | V₂ (kcal mol⁻¹) |
|---|---|---|
| 3-nitrotoluene [13] | 6.4 | |
| 5-nitropyridine-2-carbonitrile [4] | 6.7 | |
| 4-nitropyridine-N-oxide (AM1) [7] | 6.6 |
Given the minor steric impact of the 3-methyl substituent and the compensating electron withdrawal of the bromine and iodine atoms, 2-bromo-5-iodo-3-methyl-6-nitropyridine is predicted to adopt a single, largely planar conformer in solution, with rapid rotation of peripheral C–X bonds but restricted torsion of the nitro group.